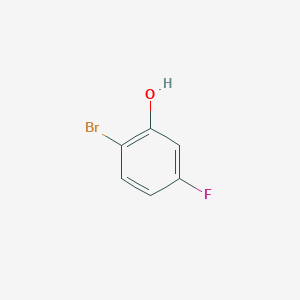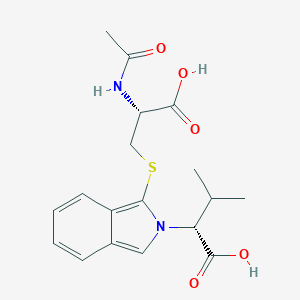
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine, also known as Cariprazine, is a novel antipsychotic drug that has gained significant attention in the scientific community due to its unique pharmacological profile. Cariprazine is a dopamine D3/D2 receptor partial agonist with high affinity for serotonin 5-HT1A receptors. It has shown promise in the treatment of schizophrenia and bipolar disorder, and its mechanism of action and physiological effects have been extensively studied.
作用機序
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine acts as a partial agonist at dopamine D3 and D2 receptors, and as a high-affinity partial agonist at serotonin 5-HT1A receptors. It also has moderate affinity for histamine H1 receptors and alpha-2 adrenergic receptors. The unique pharmacological profile of cariprazine is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as mood symptoms in bipolar disorder.
生化学的および生理学的効果
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been shown to increase dopamine and serotonin neurotransmission in the prefrontal cortex, striatum, and hippocampus. It also increases the release of acetylcholine in the prefrontal cortex and hippocampus. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been shown to improve cognitive function in preclinical and clinical studies, possibly due to its effects on dopamine and acetylcholine neurotransmission.
実験室実験の利点と制限
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has several advantages for use in laboratory experiments. It has high affinity for dopamine D3 and D2 receptors, which are implicated in the pathophysiology of schizophrenia and bipolar disorder. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine also has a unique pharmacological profile, which may make it useful for studying the role of dopamine and serotonin neurotransmission in these disorders. However, cariprazine is a relatively new drug and its long-term safety and efficacy have not been fully established.
将来の方向性
There are several future directions for research on cariprazine. One area of interest is the potential use of cariprazine in the treatment of other psychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is the development of novel formulations of cariprazine, such as extended-release formulations, to improve patient adherence and reduce side effects. Additionally, further research is needed to fully understand the mechanism of action of cariprazine and its effects on neurotransmission in the brain.
合成法
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine is synthesized from 5-(4-bromophenyl)-5-hydroxypentanoic acid and 2-(1-carboxy-2-methylpropyl)isoindoline-1,3-dione. The reaction involves the formation of an ester bond between the carboxylic acid group of the isoindoline-1,3-dione and the hydroxyl group of the pentanoic acid. The resulting compound is then acetylated to form the final product, S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine.
科学的研究の応用
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been extensively studied in preclinical and clinical trials for the treatment of schizophrenia and bipolar disorder. It has shown efficacy in reducing positive and negative symptoms of schizophrenia and improving mood symptoms in bipolar disorder. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
特性
CAS番号 |
126478-70-4 |
|---|---|
製品名 |
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine |
分子式 |
C18H22N2O5S |
分子量 |
378.4 g/mol |
IUPAC名 |
(2R)-2-[1-[(2R)-2-acetamido-2-carboxyethyl]sulfanylisoindol-2-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H22N2O5S/c1-10(2)15(18(24)25)20-8-12-6-4-5-7-13(12)16(20)26-9-14(17(22)23)19-11(3)21/h4-8,10,14-15H,9H2,1-3H3,(H,19,21)(H,22,23)(H,24,25)/t14-,15+/m0/s1 |
InChIキー |
DLQUETFHQQTKAC-LSDHHAIUSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)N1C=C2C=CC=CC2=C1SC[C@@H](C(=O)O)NC(=O)C |
SMILES |
CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C |
同義語 |
CMPI-AcCys S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine, (S-(R*,S*))-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



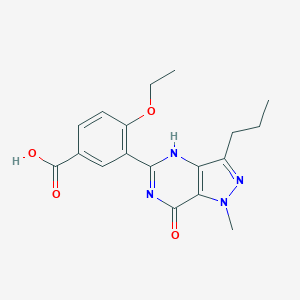
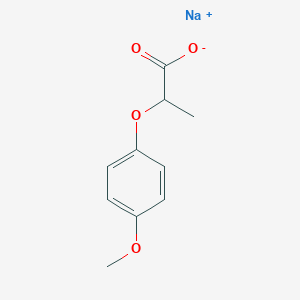
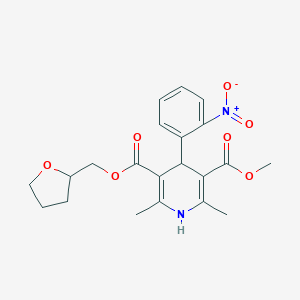
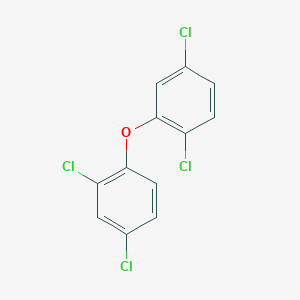
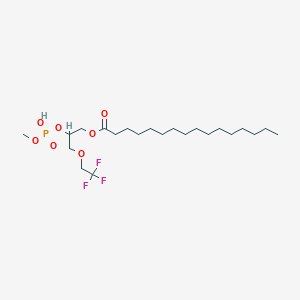
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
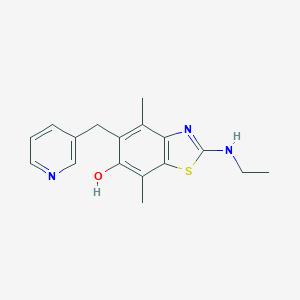
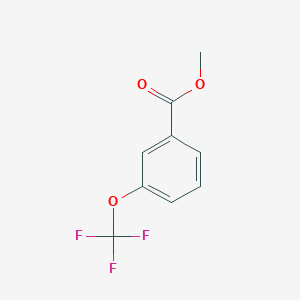
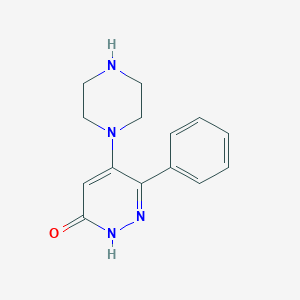
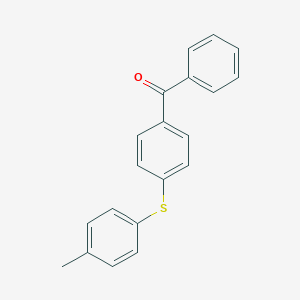
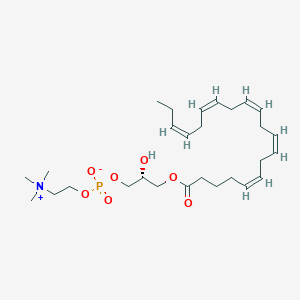
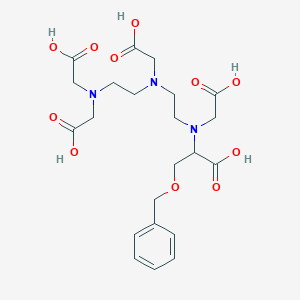
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
